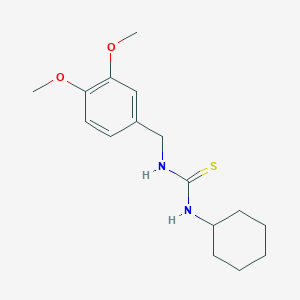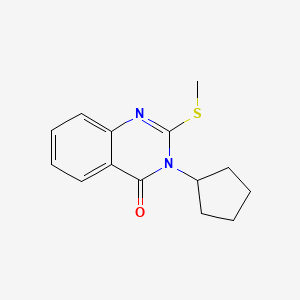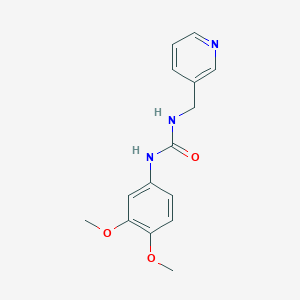
1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as DMPI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPI is a heterocyclic compound that contains both imidazole and benzoyl moieties. The synthesis of DMPI is a complex process that involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine, followed by cyclization and acylation.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is not fully understood. However, studies have shown that 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to have several biochemical and physiological effects. Studies have shown that 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole also has a high degree of purity, which makes it suitable for use in various assays. However, 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has some limitations for use in lab experiments. It is a relatively new compound, and its full range of applications has not yet been explored. Additionally, 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is expensive to synthesize, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole's potential applications in other fields, such as neurology and immunology. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. The hydrazone is then subjected to cyclization under acidic conditions to form the imidazole ring. Finally, the acylation of the imidazole ring with benzoyl chloride leads to the formation of 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole.
Applications De Recherche Scientifique
1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has anti-cancer properties and can inhibit the growth of cancer cells. 1-(3,4-dimethoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-15-9-8-14(12-16(15)23-2)18(21)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKENBONGUTYZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN=C2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-difluorophenyl)-2-({5-[2-(2-furylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5861217.png)
![2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5861228.png)





![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)
![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B5861256.png)
![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)
![2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)
